molecular formula C11H9ClF2O3 B8523009 Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate CAS No. 121872-97-7

Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B8523009
CAS No.: 121872-97-7
M. Wt: 262.63 g/mol
InChI Key: QMQGGCRCCRHQNF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H9ClF2O3 and its molecular weight is 262.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

121872-97-7

Molecular Formula

C11H9ClF2O3

Molecular Weight

262.63 g/mol

IUPAC Name

ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H9ClF2O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3

InChI Key

QMQGGCRCCRHQNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 70 g of diethyl 2-chloro-4,5-difluorobenzoylmalonate, 90 cc of water was added for emulsification. Then, 0.2 g of p-toluenesulfonic acid was added thereto, and the mixture was refluxed for three hours under vigorous stirring. After cooling, the reaction mixture was extracted three times with 150 cc of methylene chloride, and the extract was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, concentrated and then recrystallized from methylene chloride/n-hexane to obtain 32 g of the desired compound. The physical properties of obtained ethyl 2-chloro-4,5-difluorobenzoylacetate were as follows. From the results of the NMR analysis in chloroform-d1, this compound was found to be a mixture of a keto form and an enol-form. ##STR26##
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Synthesis routes and methods III

Procedure details

A solution of 25.5 g of (2-chloro-4,5-difluorobenzoyl)propanedioic acid, diethyl ester in 500 ml of p-dioxane and 2.74 ml of water was refluxed for 3 hours, then evaporated to dryness and distilled on a Kugelrohr, giving 14.6 g of the desired compound as a bright yellow oil.
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Synthesis routes and methods IV

Procedure details

In accordance with the above reaction scheme, a solution of 2-chloro-4,5-difluorobenzoic acid (V) in acetonitrile containing a catalytic amount of dimethylformamide is reacted under an inert atmosphere with the dropwise addition of oxalyl chloride, giving 2-chloro-4,5-difluorobenzoic acid chloride (VI) which is dissolved in diethyl ether and slowly added to a cold solution of magnesium diethylmalonate, followed by the addition to ice water and acidification to pH 2.5, giving (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester (VII). A solution of compound (VII) in p-dioxane and water is heated at reflux, then evaporated and distilled, giving 2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid ethyl ester (VIII). A solution of compound (VIII) and triethyl orthoformate in acetic anhydride is heated at 150° C. for 2 hours, giving 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (IX). Cyclopropylamine is added to a solution of compound (IX) in ethanol, giving 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (X). Compound (X) is reacted with sodium hydride in dry dimethylformamide under an inert atmosphere with heat, giving 1-cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester (XI). Ester (XI) is then refluxed with acid, giving the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (XII).
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